Flutropium
Description
Historical Context within Tropane (B1204802) Alkaloid Chemistry Research
Tropane alkaloids, naturally occurring compounds found in plants like those in the Solanaceae family, have a long history of medicinal use wikipedia.orgmdpi.comeurofins.in. These compounds are characterized by a bicyclic tropane ring system mdpi.comeurofins.inontosight.ai. Prominent examples include atropine (B194438) and scopolamine, known for their anticholinergic properties mdpi.comuomustansiriyah.edu.iqresearchgate.net. The study of tropane derivatives has spanned many decades, involving the synthesis and pharmacological evaluation of numerous analogues to explore their therapeutic potential inhn.org. This extensive work has focused on understanding the structure-activity relationships of these compounds mdpi.comresearchgate.net. Flutropium, as a synthetic tropane derivative, emerged from this tradition of modifying the tropane skeleton to develop agents with specific pharmacological profiles inhn.org.
Evolution of Research on Antimuscarinic Agents in Preclinical Studies
Antimuscarinic agents, which block the action of acetylcholine (B1216132) at muscarinic receptors, have been a significant class of drugs since the isolation of atropine researchgate.net. Research on these agents has evolved from studying naturally occurring compounds to synthesizing a wide range of derivatives with altered pharmacokinetic and pharmacodynamic properties researchgate.net. Preclinical studies have been crucial in evaluating the efficacy and mechanisms of action of these compounds before potential clinical application researchgate.netcuaj.canih.gov. The development of quaternary ammonium (B1175870) antimuscarinic agents, such as ipratropium (B1672105) and this compound, represents a key evolutionary step, often aimed at achieving more localized effects or altered receptor subtype selectivity inhn.org. Preclinical research involves detailed studies of compound binding affinities to different muscarinic receptor subtypes and their functional effects in various biological systems inhn.orgacs.org.
Academic Significance of Fluorinated Tropane Derivatives
The incorporation of fluorine atoms into drug molecules has become a widespread strategy in medicinal chemistry due to the unique properties that fluorine imparts acs.orgresearchgate.net. Fluorine substitution can influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its target acs.orgresearchgate.net. Fluorinated tropane derivatives, including this compound, hold academic significance as subjects of study to understand how fluorine affects the pharmacological profile of the tropane scaffold acs.orgresearchgate.netnih.gov. Research in this area contributes to the broader understanding of fluorine's role in drug design and the development of new agents with improved properties acs.orgresearchgate.netnih.gov. These studies often involve the synthesis of fluorinated analogues and comprehensive in vitro and in vivo preclinical evaluations acs.orgresearchgate.netacs.org.
Current Landscape and Research Gaps in this compound Chemistry and Molecular Biology
The current research landscape for this compound focuses on its anticholinergic effects, particularly its action as a bronchodilator and spasmolytic agent in preclinical models medchemexpress.com. Studies have compared its effectiveness to other antimuscarinic agents like atropine in in vitro experiments medchemexpress.com. While its anticholinergic properties are established, research may still explore the detailed molecular interactions of this compound with specific muscarinic receptor subtypes and the downstream molecular events triggered by its binding acs.orgmdpi.com.
Research gaps may exist in fully elucidating the complete molecular biology profile of this compound, including its potential interactions with other biological targets beyond muscarinic receptors and the precise signaling pathways modulated by its action at a molecular level mdpi.com. Further chemical research could also explore novel synthetic routes or the creation of new fluorinated tropane analogues with potentially enhanced properties or selectivity researchgate.netresearchgate.net. The academic significance of this compound and similar fluorinated tropanes continues to drive investigations into their chemical synthesis and detailed molecular mechanisms acs.orgresearchgate.netnih.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
CAS No. |
754131-59-4 |
|---|---|
Molecular Formula |
C24H29FNO3+ |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26? |
InChI Key |
OATDVDIMNNZTEY-MYWYYWIJSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Other CAS No. |
754131-59-4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Flutropium
Classical Synthetic Pathways to Flutropium Bromide
The classical synthesis of this compound bromide typically involves the esterification of a tropine (B42219) derivative with benzilic acid or a reactive derivative thereof, followed by quaternization of the tropane (B1204802) nitrogen with a fluoroethyl halide, such as 2-fluoroethyl bromide. nih.gov
Benzilic Acid Imidazolide (B1226674) Intermediates
A technically practicable synthesis of N-beta-fluoroalkyl-substituted benzilic acid nortropine (B26686) esters, including this compound bromide, utilizes benzilic acid imidazolide as a key intermediate. nih.gov This approach allows for the formation of the ester linkage between benzilic acid and the tropine (or nortropine) scaffold. Benzilic acid itself is a white crystalline aromatic acid. easychem.orgfishersci.comatamanchemicals.com It can be prepared by heating a mixture of benzil, an alcohol (such as ethanol), and potassium hydroxide, or through the benzilic acid rearrangement of benzil, which can be obtained from benzaldehyde. atamanchemicals.comhmdb.cawikipedia.org
Quaternization Processes for Tropanium Salts
The final step in the classical synthesis of this compound bromide involves the quaternization of the tertiary nitrogen atom of the tropine ester with 2-fluoroethyl bromide. nih.gov This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, resulting in the positively charged tropanium system characteristic of this compound. nih.govwikipedia.org Quaternary ammonium compounds, such as tetraethylammonium (B1195904) bromide, are generally prepared by the reaction of a tertiary amine with an alkyl halide. wikipedia.org In the case of this compound bromide, the fluoroethyl group is introduced at the nitrogen. researchgate.netnih.gov
Stereoselective Synthesis and Isomer Formation
The quaternization of the tropane nitrogen is a crucial step that can lead to the formation of stereoisomers. Stereoselectivity in a reaction refers to the preferential formation of one stereoisomer over others. tutorchase.comsaskoer.ca
Control of Quaternization Stereoselectivity
The quaternization of the tropane nitrogen in the synthesis of this compound bromide can occur with sufficiently high stereoselectivity. nih.gov The stereochemical outcome of this reaction, specifically the orientation of the incoming fluoroethyl group relative to the tropane core, is influenced by various factors, including the reaction conditions. tutorchase.com While the precise details for controlling the stereoselectivity specifically for this compound bromide synthesis are not extensively detailed in the provided snippets, general principles of stereoselective synthesis, such as the choice of solvent or catalyst, can influence the ratio of isomers formed during quaternization reactions. rsc.orgnih.gov Early stereochemical studies on tropane derivatives indicated that the orientation of the N-methyl group in tropine is typically axial, and upon quaternization, the new substituent tends to occupy an equatorial position, leading to the preponderance of certain N-stereoisomers. inhn.org
Isolation and Characterization of Configuration Isomers
The stereoselective quaternization process can yield configuration isomers of this compound bromide. nih.gov These isomers differ in the spatial arrangement of the substituents around the quaternary nitrogen center. Such isomers can exhibit different physico-chemical properties. nih.gov The isolation and characterization of these configuration isomers are important to obtain pure this compound bromide with the desired stereochemistry. Techniques such as chromatography and spectroscopic methods are typically employed for the separation and structural elucidation of stereoisomers.
Novel Approaches in this compound Analog Synthesis
While classical methods involving esterification and quaternization are established for this compound bromide, research continues into novel approaches for synthesizing this compound analogs. This includes exploring alternative synthetic routes and modifying the tropane scaffold or the attached functionalities to create new derivatives. inhn.orgpsu.edu The synthesis of tropane derivatives often starts from tropinone (B130398), which can be further transformed into various classes of compounds, including tropine esters and quaternary ammonium salts. psu.edu Novel synthetic methodologies in organic chemistry, such as enzymatic reactions or photocatalysis, are being investigated for the synthesis of complex molecules and could potentially be applied to the synthesis of this compound analogs in the future. rsc.orgacs.org
Fluoroalkyl Radical Cyclization Methodologies
Fluoroalkyl radical cyclization methodologies represent a class of reactions used in organic synthesis to construct cyclic systems and incorporate fluoroalkyl groups. While general principles of radical cyclization involving fluoroalkyl radicals have been reported mdpi.comconicet.gov.armdpi.com, specific detailed research findings on the direct application of fluoroalkyl radical cyclization specifically for the synthesis of the core this compound structure or its fluoroethyl group are not explicitly detailed in the provided search results. Radical cyclization processes often involve the generation of a radical species that then attacks a multiple bond within the same molecule, leading to ring formation mdpi.commdpi.com. Fluoroalkyl iodides, for instance, can be sources of fluoroalkyl radicals under specific conditions, such as visible light irradiation or in the presence of initiators mdpi.comconicet.gov.ar. These radicals can add to alkenes or alkynes, followed by subsequent cyclization events mdpi.commdpi.com. The incorporation of fluorine atoms or fluoroalkyl groups can influence the reactivity and regioselectivity of these radical processes conicet.gov.arepdf.pub.
Enzymatic Fluoroethylation Strategies
Enzymatic fluoroethylation strategies involve the use of enzymes to selectively introduce a fluoroethyl group into a molecule. This approach offers potential advantages in terms of chemo- and regioselectivity compared to traditional chemical methods, which can be challenging for fluoroethylation. researchgate.netacs.org Research has explored the design and synthesis of fluoroethyl analogues of S-adenosylmethionine (SAM), a natural methyl donor, as potential fluoroethyl group donors for enzymatic reactions. researchgate.netacs.org One such analogue, fluoroethyl Se-adenosyl-L-selenomethionine (FEt-SeAM), has shown promise as a donor for enzymatic fluoroethylation of various nucleophiles, including O-, N-, S-, and C-nucleophiles, utilizing enzymes like halide methyltransferase (HMT) and its mutants in cascade reactions with methyltransferases. researchgate.netacs.org While these studies demonstrate the feasibility of enzymatic fluoroethylation, specific details on the application of these enzymatic strategies directly in the synthesis of this compound or its immediate precursors are not provided in the search results. The development of stable fluoro SAM analogues is crucial for the success of such enzymatic approaches. researchgate.netacs.org
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis (MAS) is a technique that utilizes microwave irradiation to heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and improved purity compared to conventional heating methods. nih.govmdpi.comnih.govoatext.com MAS has become a valuable tool in various areas of organic synthesis, including the preparation of heterocyclic compounds and in drug discovery and optimization processes. nih.govmdpi.comnih.govrsc.org The efficiency of microwave heating stems from its ability to rapidly and uniformly transfer energy to polar molecules in the reaction mixture. oatext.com While MAS has been widely applied to enhance numerous organic transformations nih.govmdpi.comnih.govoatext.comrsc.org, specific documented applications of microwave irradiation specifically for the synthesis of this compound are not detailed in the provided search results. However, the general benefits of MAS, such as accelerated reaction rates and improved yields, suggest its potential utility in optimizing steps within the multi-step synthesis of this compound or its intermediates. nih.govoatext.com
Design and Synthesis of this compound Derivatives with Modified Tropane Skeletons
The tropane skeleton is a bicyclic structure found in a variety of naturally occurring alkaloids and synthetic compounds, including this compound. ontosight.airesearchgate.netpsu.edumdpi.com Modifications to the tropane skeleton or the substituents attached to it can lead to derivatives with altered pharmacological properties. researchgate.netpsu.edu this compound itself is a derivative of tropine, featuring a fluoroethyl group and a benzilate ester moiety. drugfuture.comlookchem.comwikipedia.org The synthesis of tropane derivatives often utilizes tropinone as a key intermediate, which can be obtained through methods like the Robinson synthesis. researchgate.netpsu.eduresearchgate.net Subsequent transformations of tropinone can yield various classes of tropane compounds, including tropine esters and quaternary ammonium salts like this compound. researchgate.net Research into modified tropane skeletons has explored variations such as the transposition of the nitrogen atom or the introduction of double bonds within the ring system to investigate their impact on biological activity. inhn.org The design of this compound derivatives with modified tropane skeletons would likely involve synthetic strategies aimed at altering the core bicyclic structure or introducing different substituents to explore the structure-activity relationships of this class of compounds. researchgate.netpsu.eduinhn.org Benzilic acid is a common building block for the ester portion of this compound and related tropane derivatives. ataman-chemicals.comatamanchemicals.com
Structural Elucidation and Conformational Analysis of Flutropium
Crystallographic Studies of Flutropium Bromide
Crystallographic studies, primarily X-ray diffraction, provide definitive information about the solid-state structure of this compound bromide, including the arrangement of molecules in the crystal lattice and the interactions between them nih.govdrugfuture.com.
Unit Cell Parameters and Space Group Determination
Crystallization of (8r)-8-(2-Fluoroethyl)-3 alpha-hydroxy-1 alpha H, 5 alpha H-tropanium bromide benzilic acid ester (this compound bromide) yields crystals that belong to the monoclinic crystal system. nih.gov The space group for this compound bromide has been determined to be P 2(1)/n. nih.gov While the crystal structure shows disorder, an averaged structure has been successfully solved and refined. nih.gov
Molecular Packing and Intermolecular Interactions
The molecular packing in the crystal lattice of organic molecules is influenced by the shape of the molecules and the interplay of various intermolecular interactions sioc-journal.cnucl.ac.uk. These interactions, including hydrogen bonds, Van der Waals forces, and π effects, play a significant role in stabilizing the crystalline structure ucl.ac.uknih.govnih.govrsc.org. Although specific details about the molecular packing and intermolecular interactions of this compound bromide were not extensively detailed in the search results beyond the mention of disorder in the crystal structure nih.gov, general principles of molecular crystallography indicate that factors such as hydrogen bonding (potentially involving the hydroxyl group or the bromide anion) and van der Waals forces would contribute to the crystal packing ucl.ac.uknih.gov. The presence of a bromide anion also suggests the likelihood of ionic interactions within the lattice materialsproject.org.
Spectroscopic Characterization Techniques
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for confirming the structure of organic compounds like this compound and providing information about their molecular weight and fragmentation patterns ox.ac.ukazooptics.commsu.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique used to determine the structural composition of organic compounds by analyzing the interactions between atomic nuclei and an external magnetic field azooptics.com. It provides detailed information about the chemical environment of different nuclei within the molecule, enabling the assignment of specific signals to corresponding atoms and thus confirming the molecular structure azooptics.comembl-hamburg.delibretexts.orgnih.gov. While specific NMR spectral data (e.g., chemical shifts, coupling constants) for this compound were not found in the immediate search results, published research on the synthesis and characterization of this compound bromide indicates that NMR spectroscopy has been utilized in its structural assignment drugfuture.com. Analysis of ¹H and ¹³C NMR spectra would provide crucial evidence for the presence and connectivity of the tropane (B1204802) ring system, the fluoroethyl group, the ester linkage, and the benzilic acid moiety in this compound.
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its fragmentation pattern msu.edusavemyexams.com. The molecular ion peak in a mass spectrum corresponds to the intact molecule that has been ionized msu.edusavemyexams.com. For this compound, mass spectrometry would be used to confirm its molecular weight. The PubChem entry for this compound bromide (C₂₄H₂₉BrFNO₃) lists a molecular weight of 478.4 g/mol nih.gov. Mass spectrometry would show a molecular ion peak (or related adduct ions depending on the ionization method) corresponding to this mass uni.lugoogleapis.com. The fragmentation pattern observed in the mass spectrum can also provide corroborating evidence for the proposed structure by revealing characteristic fragments resulting from the cleavage of specific bonds within the molecule msu.edusavemyexams.com. The presence of bromine in this compound bromide would be indicated by a characteristic isotopic pattern in the mass spectrum, specifically an M+2 peak approximately one-third the height of the molecular ion peak (M⁺) due to the natural abundance of the ³⁷Br isotope relative to ⁷⁹Br chemguide.co.uk.
Conformational Dynamics of the Tropane Ring System
Relationship Between Stereochemistry and Molecular Conformation
Stereochemistry, the study of the spatial arrangement of atoms in molecules, and molecular conformation, the different spatial arrangements arising from rotation around single bonds, are intrinsically linked. For a molecule like this compound, which possesses defined stereocenters, the fixed configuration at these centers influences the possible low-energy conformations the molecule can adopt. While stereochemistry defines the absolute or relative configuration of atoms in a molecule, conformational analysis explores the dynamic flexibility and preferred shapes of that molecule in three dimensions.
The presence of stereocenters in this compound means that different stereoisomers (e.g., enantiomers or diastereomers, depending on the number and arrangement of stereocenters) would have the same connectivity but different spatial arrangements. These differences in fixed stereochemistry can lead to distinct conformational preferences and energy landscapes for each stereoisomer. Factors such as steric interactions between substituents, electronic effects (including those from the fluorine atom present in this compound), and solvent effects can all influence the relative stability of different conformations.
Detailed research findings, often presented in the form of energy profiles as a function of dihedral angles or populations of different conformers, are crucial for a comprehensive understanding of this relationship. However, specific data tables and detailed research findings explicitly detailing the relationship between the stereochemistry and molecular conformation of this compound were not found in the consulted sources. Studies on related fluorinated cyclic systems or molecules with similar structural motifs often demonstrate how stereoelectronic effects and steric interactions influenced by stereochemistry dictate preferred conformations.
Data Tables
Due to the lack of specific data on this compound's conformational analysis in the search results, no data tables can be generated for this section.
Molecular Pharmacology and Preclinical Mechanistic Studies of Flutropium
Receptor Binding Kinetics and Affinity in In Vitro Systems
The interaction of a ligand like flutropium with its receptor is defined by its binding affinity and the kinetics of the binding event—the rates of association and dissociation. csmres.co.ukexcelleratebio.com Affinity is a measure of the strength of the binding between the drug and its target receptor, a crucial determinant of its potency. derangedphysiology.com
This compound is characterized as a classic competitive antagonist of acetylcholine (B1216132). nih.gov This classification is determined through in vitro competitive binding assays. In these experiments, a radiolabeled ligand with known affinity for muscarinic receptors, such as [³H]N-methylscopolamine, is incubated with tissue preparations containing the receptors (e.g., mouse cerebral cortex). nih.govmdpi.com The ability of this compound to displace the radioligand is measured at various concentrations.
The results of such assays are used to determine the inhibitor constant (Kᵢ), which reflects the affinity of the antagonist for the receptor. A lower Kᵢ value signifies a higher binding affinity. nih.govzenodo.org While specific Kᵢ values for this compound are not widely reported in publicly available literature, preclinical pharmacological studies have demonstrated that it is more effective than atropine (B194438) in in vitro experiments, suggesting a high affinity for muscarinic receptors. nih.gov
To illustrate how data from such assays are typically presented, the following table provides a representative example of competitive binding data.
| Compound | Receptor Source | Radioligand | Kᵢ (nM) |
| This compound | Data not available | e.g., [³H]-NMS | < Atropine (Implied) |
| Atropine | Human M3 Receptor | [³H]-NMS | ~1-2 |
| Acetylcholine | Human M1 Receptor | [³H]-NMS | ~59,000 |
| Note: This table is illustrative. Specific Kᵢ values for this compound are not provided in the search results. Values for Atropine and Acetylcholine are provided for comparative context. nih.govmdpi.com |
The kinetics of drug-receptor binding are described by two primary rate constants: the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). derangedphysiology.comgraphpad.com
Association Constant (kₒₙ): This constant describes the rate at which the drug binds to the receptor to form a drug-receptor complex. excelleratebio.com
Dissociation Constant (kₒff): This constant represents the rate at which the drug-receptor complex breaks apart. excelleratebio.comd-nb.info
These kinetic parameters are fundamentally important as they determine not only the affinity of a drug but also its duration of action at the receptor level. The equilibrium dissociation constant (Kₔ), a measure of affinity, is the ratio of kₒff to kₒₙ (Kₔ = kₒff/kₒₙ). derangedphysiology.com A slow kₒff (low rate of dissociation) can lead to a prolonged receptor occupancy and, consequently, a longer duration of pharmacological effect, a characteristic seen with some long-acting muscarinic antagonists like tiotropium (B1237716). excelleratebio.comnih.gov
While studies have noted that this compound has a longer duration of action than atropine, specific experimental values for its association and dissociation constants (kₒₙ and kₒff) are not detailed in the available research literature. nih.gov
The table below illustrates the typical kinetic parameters determined in preclinical studies.
| Parameter | Symbol | Definition | Units |
| Association Rate Constant | kₒₙ | Rate of drug-receptor complex formation. | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₒff | Rate of drug-receptor complex dissociation. | s⁻¹ |
| Equilibrium Dissociation Constant | Kₔ | Concentration of ligand occupying 50% of receptors at equilibrium. | M (molar) |
| Residence Time | τ | The average duration the drug remains bound to the receptor (1/kₒff). | s (seconds) |
Mechanisms of Muscarinic Acetylcholine Receptor Antagonism
Muscarinic receptors are G-protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govnih.govmdpi.com Antagonists prevent the activation of these receptors by acetylcholine.
This compound functions as a competitive antagonist. nih.gov This mechanism involves the reversible binding of the antagonist to the same site on the muscarinic receptor as acetylcholine, known as the orthosteric site. nih.gov By occupying this site, this compound physically blocks acetylcholine from binding and initiating the conformational changes in the receptor that lead to signal transduction. Because this inhibition is competitive, it can be overcome by increasing the concentration of the agonist (acetylcholine).
In addition to the orthosteric site, some GPCRs, including muscarinic receptors, possess topographically distinct allosteric sites. nih.govnih.govumn.edu Ligands that bind to these sites are called allosteric modulators and can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity or efficacy of the endogenous ligand without directly competing for the orthosteric site. mdpi.comvub.be Some muscarinic agents, such as gallamine (B1195388) and alcuronium, are known to act through allosteric mechanisms. nih.govmdpi.com There is also evidence that the long-acting antagonist tiotropium may bind to a secondary, allosteric site in the extracellular vestibule of the M3 receptor in addition to its primary orthosteric binding. nih.gov However, based on available preclinical data, this compound is characterized as a classic competitive antagonist, and there is no evidence to suggest that it engages in allosteric modulation of muscarinic receptors. nih.gov
Muscarinic Receptor Subtype Selectivity Profiling (M1-M5)
There are five distinct molecular subtypes of muscarinic acetylcholine receptors, designated M1 through M5, which are encoded by different genes. nih.govnih.gov These subtypes have different tissue distributions and couple to different intracellular signaling pathways, leading to varied physiological effects. nih.gov
M1, M3, M5: Primarily couple to Gq/11 G-proteins, leading to the activation of phospholipase C. nih.govnih.gov
M2, M4: Couple to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase. nih.govnih.gov
The therapeutic utility and side-effect profile of a muscarinic antagonist are heavily influenced by its relative affinity for these different subtypes. nih.govresearchgate.net For instance, in respiratory medicine, antagonism of M3 receptors on airway smooth muscle is the desired therapeutic action for bronchodilation, while antagonism of M2 receptors on cardiac tissue could lead to unwanted tachycardia. patsnap.com
This compound bromide is reported to exert its bronchodilatory effect predominantly through its action on M3 muscarinic receptors located in the airway smooth muscle. patsnap.com By blocking these receptors, it prevents acetylcholine-induced bronchoconstriction. However, a comprehensive selectivity profile detailing the binding affinities (Kᵢ values) of this compound across all five human muscarinic receptor subtypes (M1-M5) is not available in the peer-reviewed literature. Such a profile is necessary to fully understand its potential for off-target effects.
The following table provides a representative example of how muscarinic receptor subtype selectivity is typically displayed for an antagonist.
| Receptor Subtype | Signaling Pathway | Primary Location Examples | This compound Kᵢ (nM) |
| M1 | Gq/11 | CNS, Salivary Glands | Data not available |
| M2 | Gi/o | Heart, CNS | Data not available |
| M3 | Gq/11 | Smooth Muscle, Glands | Predominant Target patsnap.com |
| M4 | Gi/o | CNS (Striatum) | Data not available |
| M5 | Gq/11 | CNS (Substantia Nigra) | Data not available |
| Note: This table is for illustrative purposes. While M3 is the reported therapeutic target, specific binding affinity data for this compound across all subtypes are not provided in the search results. |
Cellular and Subcellular Effects in Preclinical Models
Preclinical research into the cellular and subcellular actions of this compound bromide has elucidated specific mechanisms that extend beyond its primary anticholinergic activity. These studies, conducted in various in vitro and isolated tissue models, provide insight into the compound's potential to modulate allergic and inflammatory pathways at a cellular level.
This compound bromide has demonstrated a capacity to influence the degranulation of mast cells, a critical event in the early phase of allergic reactions. In preclinical studies using isolated rat mast cells stimulated by an antigen, this compound bromide was shown to inhibit the release of histamine (B1213489). nih.gov This effect suggests a mast cell stabilizing action, which is not typically associated with classic anticholinergic agents. nih.gov
Interestingly, this inhibitory action on histamine release was observed to be weaker than that of the established mast cell stabilizer, disodium (B8443419) cromoglycate. nih.gov In the same experimental setting, the archetypal tropane (B1204802) antagonist, atropine, exhibited no inhibitory effect on antigen-induced histamine release, highlighting a key pharmacological distinction between this compound and atropine at the cellular level. nih.gov
Table 1: Effect of this compound Bromide on Antigen-Stimulated Histamine Release from Isolated Rat Mast Cells
| Compound | Effect on Histamine Release |
|---|---|
| This compound Bromide | Inhibitory |
| Disodium Cromoglycate | Stronger Inhibition (than this compound) |
| Atropine | No Inhibitory Effect |
Evidence from preclinical models suggests that this compound bromide may interfere with anaphylactic processes. semanticscholar.org Studies have indicated its potential to disrupt the anaphylactic reaction within a specific dose range in in vitro models. semanticscholar.org
Further investigation in animal models supports this finding. In a 48-hour homologous passive cutaneous anaphylaxis (PCA) model in guinea pigs, intravenously administered this compound bromide demonstrated a clear inhibitory action. nih.gov This contrasts with atropine, which showed no such inhibitory effect in the same PCA model. nih.gov These results suggest that this compound's anti-anaphylactic activity is distinct from its muscarinic receptor antagonism and may involve mechanisms such as the modulation of mediator release. nih.gov
While anticholinergic agents are broadly known to inhibit secretions mediated by the parasympathetic nervous system, specific preclinical studies detailing the effects of this compound bromide on secretory pathways in isolated tissue models were not prominently available in the reviewed scientific literature. The primary mechanism of related compounds, such as ipratropium (B1672105), involves the blockade of M3 muscarinic receptors on bronchial mucus glands, leading to a decrease in secretion. researchgate.net
Comparative Pharmacodynamic Studies with Other Tropane Antagonists (e.g., Atropine, Ipratropium)
Pharmacodynamic studies have established this compound bromide's profile as a potent anticholinergic agent, with notable differences in efficacy and duration of action when compared to other tropane antagonists like atropine and ipratropium.
As a classic competitive antagonist of acetylcholine, this compound bromide's primary mechanism is the blockade of muscarinic receptors. semanticscholar.org In in vitro experiments, this compound bromide has been found to be more effective than atropine. semanticscholar.org This enhanced potency is also observed in in vivo models following parenteral administration, where this compound is somewhat more effective than atropine and possesses a longer duration of action. semanticscholar.org
The distinction is most pronounced with local administration. When delivered as an aerosol, this compound bromide is superior to atropine in both its effectiveness and the duration of its action. semanticscholar.org Being a quaternary ammonium (B1175870) compound, similar to ipratropium, this compound bromide does not readily cross the blood-brain barrier, which prevents the central anticholinergic side effects associated with the tertiary amine structure of atropine. semanticscholar.orgresearchgate.net
Ipratropium bromide, another quaternary derivative of atropine, is also a non-selective muscarinic antagonist used as a bronchodilator. researchgate.netfda.gov While direct preclinical pharmacodynamic comparisons between this compound and ipratropium are not extensively detailed in the available literature, both are recognized for their localized action in the airways with minimal systemic absorption when inhaled. semanticscholar.org Studies comparing ipratropium with atropine have noted that conventional doses of ipratropium may result in less bronchodilation than large doses of atropine, suggesting dose-dependent differences in efficacy. This compound's superiority over atropine in aerosol administration suggests it is a highly potent locally-acting anticholinergic. semanticscholar.org
Table 2: Comparative Pharmacodynamic Profile of this compound Bromide and Atropine
| Parameter | This compound Bromide | Atropine |
|---|---|---|
| Structure | Quaternary Ammonium Compound | Tertiary Amine |
| In Vitro Potency | More effective than Atropine semanticscholar.org | Baseline |
| In Vivo Potency (Parenteral) | Somewhat more effective than Atropine semanticscholar.org | Baseline |
| Aerosol Efficacy | Superior to Atropine semanticscholar.org | Baseline |
| Duration of Action | Longer than Atropine semanticscholar.org | Baseline |
| Central Nervous System Effects | Not detectable due to quaternary structure semanticscholar.org | Present |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) and affinity of a ligand within the binding site of a receptor molecule. openaccessjournals.commdpi.comnih.govresearchgate.net This method is fundamental in understanding the spatial arrangement and interactions between a drug candidate, such as flutropium, and its biological target, likely muscarinic acetylcholine (B1216132) receptors given its known activity. ncats.ioataman-chemicals.com
The process typically involves generating various possible conformations and positions of the ligand within the receptor's binding pocket and evaluating the strength of these interactions using scoring functions. openaccessjournals.commdpi.comnih.gov These scoring functions estimate the binding affinity by considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com Different search algorithms, including genetic algorithms and Monte Carlo simulations, are employed to explore the vast conformational space. openaccessjournals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity. frontiersin.orgfrontiersin.orgresearchcommons.org This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors. frontiersin.org
QSAR models are built by analyzing a dataset of compounds with known structures and measured biological activities. frontiersin.org Various molecular descriptors, representing different aspects of chemical structure and properties, are calculated for each compound. frontiersin.orgresearchcommons.org Statistical methods or machine learning techniques, such as linear discriminant analysis, binary logistic regression, or artificial neural networks, are then used to build a model that correlates the descriptors with the biological activity. patsnap.combioinformation.net
While this compound bromide has been included in datasets used for developing QSAR models in broader studies, such as those focused on antibacterial or anticancer activity, specific QSAR modeling efforts centered exclusively on this compound and its muscarinic antagonist activity were not detailed in the provided search results. bioinformation.netmdpi.com However, the general principles of QSAR are relevant to understanding how structural modifications to the this compound molecule might impact its binding affinity and efficacy at muscarinic receptors.
Physicochemical and Structural Descriptors in Predictive Models
QSAR models utilize a wide range of physicochemical and structural descriptors to capture the molecular characteristics relevant to biological activity. frontiersin.orgresearchcommons.org These descriptors can include:
Lipophilic parameters: Such as partition coefficient (logP) and hydrophobicity (logD), which describe a compound's partitioning behavior between aqueous and non-aqueous phases. frontiersin.orgsrmist.edu.in
Electronic parameters: Including dipole moment and Hammett constants, which relate to the electronic distribution within a molecule. frontiersin.orgsrmist.edu.inwalisongo.ac.id
Steric parameters: Such as Taft's constant and molecular volume, which describe the size and shape of a molecule. frontiersin.orgsrmist.edu.in
Topological parameters: Indices like the Wiener index or molecular connectivity indices, which represent the connectivity and branching of atoms in a molecule. frontiersin.orgnih.gov
Quantum chemical descriptors: Such as HOMO and LUMO energies, which relate to molecular orbitals and reactivity. frontiersin.orgwalisongo.ac.id
This compound, with its defined chemical structure, possesses specific physicochemical and structural properties that would be calculated and used as descriptors in any QSAR analysis involving this compound. ncats.iouni.luwikipedia.orgmedkoo.comdrugfuture.comnih.govdrugcentral.org For instance, its molecular formula is C24H29FNO3, and its molecular weight is approximately 398.50 g/mol for the cation drugcentral.org and 478.39 g/mol for the bromide salt. drugfuture.comnih.gov Predicted properties like XlogP (4.2) and TPSA (46.53) are also available. uni.ludrugcentral.org These and other descriptors would be crucial inputs for developing predictive QSAR models related to this compound's activity.
Correlation with Preclinical Binding Affinity
A primary goal of QSAR modeling in drug discovery is to correlate molecular descriptors with preclinical binding affinity data. frontiersin.org Binding affinity, often expressed as IC50, Ki, or Kd values, quantifies the strength of the interaction between a ligand and its biological target. frontiersin.org By building QSAR models that accurately predict binding affinity, researchers can virtually screen libraries of compounds and prioritize those with a higher likelihood of potent activity. nih.govfrontiersin.org
While the search results mention QSAR models being used to predict binding affinities for other compound sets, such as PFAS binding to human serum albumin, specific data on the correlation between this compound's descriptors and its preclinical binding affinity to muscarinic receptors within a QSAR context was not found. nih.gov However, in principle, a QSAR study on this compound and related muscarinic antagonists would aim to identify which physicochemical and structural features of these molecules are most important for high binding affinity to the receptor. This could involve analyzing correlations between descriptors and experimental binding data to derive predictive equations or models.
Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular dynamics (MD) simulations are powerful computational techniques that simulate the time-dependent behavior of molecular systems. mdpi.comnih.gov By applying classical mechanics to the atoms and molecules in a system, MD simulations can provide insights into the dynamic nature of protein-ligand interactions, conformational changes, and the stability of molecular complexes. mdpi.comnih.gov
In the context of this compound, MD simulations of this compound-receptor complexes (e.g., with muscarinic acetylcholine receptors) could provide detailed information about:
Binding stability: Assessing how stable the this compound-receptor complex is over time.
Conformational changes: Observing how both this compound and the receptor change their shapes upon binding.
Specific interactions: Identifying transient or stable interactions (like hydrogen bonds or hydrophobic contacts) that contribute to binding affinity and specificity. mdpi.comnih.gov
Water molecules' role: Understanding how water molecules in the binding site might mediate interactions between this compound and the receptor. mdpi.comnih.gov
MD simulations can complement molecular docking studies by providing a more realistic representation of the dynamic environment of the receptor-ligand complex. upf.edu While docking provides a static snapshot of the predicted binding pose, MD simulations allow researchers to observe the flexibility of the system and how the interactions evolve over time. mdpi.comupf.edu Although the provided search results discuss the application of MD simulations in studying receptor-ligand complexes and protein dynamics in general, specific MD simulation studies involving this compound were not detailed. mdpi.comnih.govnih.govupf.eduelifesciences.org
Theoretical Conformational Analysis and Energy Landscapes
Theoretical conformational analysis involves studying the different possible three-dimensional arrangements (conformers) of a molecule and their relative energies. auremn.org.br The energy landscape of a molecule represents the potential energy as a function of its conformational coordinates, with minima corresponding to stable conformers and barriers representing the energy required to interconvert between them. auremn.org.brresearchgate.netens-paris-saclay.frbiorxiv.org
For a flexible molecule like this compound, which contains rotatable bonds, understanding its conformational preferences is important because the conformation of the ligand can significantly influence its ability to bind to a receptor. auremn.org.br Theoretical calculations, often using quantum mechanics or molecular mechanics methods, can be used to explore the potential energy surface and identify the low-energy conformers. auremn.org.br
Analyzing the conformational landscape of this compound would involve calculating the energy of various conformers and mapping these energies to create an energy landscape. auremn.org.brresearchgate.netens-paris-saclay.fr This can help identify the most energetically favorable shapes that this compound is likely to adopt, both in isolation and potentially when interacting with a receptor. While the search results discuss theoretical conformational analysis and energy landscapes in a general context, specific studies detailing the conformational analysis of this compound were not found. auremn.org.brresearchgate.netens-paris-saclay.frbiorxiv.orgresearchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves using computational methods to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body. ri.semdpi.comnih.goviapchem.orgmdpi.com Predicting these pharmacokinetic properties early in the drug discovery process is crucial for identifying compounds with a higher likelihood of favorable in vivo behavior and reducing the risk of late-stage failures. ri.semdpi.comnih.govinnovareacademics.in
Various computational tools and models are available for predicting ADME properties based on a compound's chemical structure. ri.semdpi.comnih.goviapchem.orgmdpi.com These models often utilize physicochemical descriptors and machine learning algorithms trained on experimental ADME data for known compounds. mdpi.comiapchem.org
For this compound, in silico ADME prediction could provide estimates for properties such as:
Absorption: Predicting oral absorption or permeability across biological membranes. mdpi.commdpi.com
Distribution: Estimating parameters like blood-brain barrier penetration or plasma protein binding. mdpi.cominnovareacademics.in
Metabolism: Predicting potential metabolic pathways and the likelihood of interactions with metabolizing enzymes.
Excretion: Estimating how the compound might be eliminated from the body.
While the search results mention the importance and application of in silico ADME prediction in drug discovery and for various compounds, specific in silico ADME prediction results for this compound were not extensively detailed. ri.semdpi.comnih.goviapchem.orgmdpi.com One source mentions that poor enteral absorption is expected for this compound, which can be concluded from its low relative effectiveness after oral administration in experiments. ncats.io Another source provides some predicted ADME-related properties like CLOGP (-1.30) and TPSA (46.53) for this compound. drugcentral.org These predicted properties are relevant to understanding its potential ADME profile.
Metabolic Pathways and Biotransformation Investigations of Flutropium Preclinical
Identification of Key Metabolic Enzymes Involved in Flutropium Biotransformation
The biotransformation of this compound is influenced by various metabolic enzymes. Identifying these enzymes helps to understand the primary routes of metabolism and potential for drug-drug interactions.
Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4)
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a central role in the metabolism of many xenobiotics, including drugs. mdpi.com Specific isoforms, such as CYP2D6 and CYP3A4, are known to be involved in the metabolism of a large percentage of clinically used drugs. mdpi.comwikipedia.org Studies investigating the effects of repeated intravenous administration of this compound bromide in rats did not observe changes in hepatic drug metabolizing enzyme activities. nih.gov While this suggests that this compound may not significantly induce hepatic enzymes like CYPs, it does not definitively rule out their involvement in its metabolism. Further specific studies are needed to confirm the extent to which CYP2D6 and CYP3A4, or other CYP isoforms, are involved in the biotransformation of this compound.
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are commonly used in drug discovery and development to predict how quickly a compound is likely to be metabolized in the body. srce.hr These assays typically involve incubating the compound with biological matrices containing metabolic enzymes, such as liver microsomes. srce.hrevotec.com
Hepatic Microsomal Stability
Metabolite Identification through Analytical Techniques
Identifying the metabolites of a compound is a critical step in understanding its biotransformation. This is typically achieved using advanced analytical techniques. organomation.comwuxiapptec.comcreative-proteomics.comnih.gov
Commonly employed techniques in metabolomics and metabolite identification include chromatography coupled with mass spectrometry (MS). organomation.comwuxiapptec.comcreative-proteomics.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing a wide range of metabolites, including polar and non-volatile compounds. organomation.comcreative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile compounds. organomation.comcreative-proteomics.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements that aid in the identification of metabolites. wuxiapptec.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that provides detailed structural information about metabolites. organomation.comcreative-proteomics.comsysrevpharm.org The combination of these techniques allows for comprehensive metabolite profiling and identification. creative-proteomics.comnih.gov Although these techniques are standard for metabolite identification, specific studies detailing the metabolites of this compound and their identification using these methods were not found within the provided search results.
Advanced Analytical Methodologies for Flutropium Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and related substances. For a molecule like Flutropium, both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) offer powerful separation capabilities.
HPLC is a widely used technique for the separation, identification, and quantification of drug substances. The development of a robust HPLC method is a systematic process involving the optimization of several parameters to achieve the desired separation. While specific validated methods for this compound are not extensively detailed in publicly available literature, a method can be extrapolated based on the analysis of structurally similar compounds, such as Tiotropium (B1237716) bromide.
A typical Reversed-Phase HPLC (RP-HPLC) method for a quaternary ammonium (B1175870) compound like this compound would involve a C8 or C18 stationary phase. Method development would focus on optimizing the mobile phase composition, flow rate, and detection wavelength to ensure adequate resolution and sensitivity.
Key steps in HPLC method development include:
Column Selection: Choosing an appropriate stationary phase (e.g., C8, C18) and column dimensions is critical for achieving the desired retention and selectivity.
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the ratio of organic to aqueous phase are adjusted to control the retention time and peak shape of the analyte.
Detector Selection: A UV detector is commonly used for compounds with a suitable chromophore. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.
Flow Rate and Temperature: These parameters are optimized to achieve efficient separation within a reasonable analysis time.
A potential starting point for a this compound method, based on related compounds, is presented in the table below.
| Parameter | Condition |
| Column | Kromacil C8 (150mm × 4.6 mm, 5 µm) |
| Mobile Phase | NH4H2PO4 Buffer (pH 3.0) : Acetonitrile : Methanol (45:30:25 v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | ~235 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| This table presents a hypothetical HPLC method for this compound based on published methods for the structurally similar compound Tiotropium Bromide. |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high resolution, minimal sample and solvent consumption, and rapid analysis times, making it a valuable alternative or complement to HPLC.
In its most common form, Capillary Zone Electrophoresis (CZE), charged analytes migrate through a buffer-filled capillary under the influence of a high voltage. The separation is based on the charge-to-size ratio of the molecules. For a permanently charged quaternary ammonium compound like this compound, CZE is an ideal technique.
Instrumentation and Process: The basic setup for CE consists of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, electrodes, and a detector. A sample is introduced into the capillary, voltage is applied, and the separated components are detected as they pass a window in the capillary. The movement of the bulk solution, known as electroosmotic flow (EOF), carries all analytes (positive, negative, and neutral) toward the detector, allowing for the analysis of a wide range of compounds in a single run.
Method development in CZE for this compound would involve optimizing parameters such as the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature to achieve the best separation from any impurities or degradation products.
Quantitative Analytical Method Validation
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. Regulatory bodies require that analytical methods used for quality control be properly validated. The key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.
Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. To assess linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship. For example, in the analysis of Tiotropium Bromide, a linear response was achieved with a correlation coefficient of 0.99985.
Reproducibility: Reproducibility assesses the precision of a method under varied conditions, such as in different laboratories, by different analysts, or on different instruments. This is also referred to as inter-laboratory precision. To evaluate reproducibility, the same homogeneous sample of this compound would be sent to multiple laboratories for analysis. The results are then statistically compared, often using analysis of variance (ANOVA), to determine the variability between labs. A low relative standard deviation (RSD) across the laboratories indicates good reproducibility, demonstrating the method's transferability and reliability.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Reproducibility | Relative Standard Deviation (RSD) between laboratories ≤ 2.5% |
| This table shows common acceptance criteria for linearity and reproducibility during analytical method validation. |
Application of Advanced Mass Spectrometry in this compound Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides high selectivity and sensitivity for the identification and quantification of compounds. Advanced high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, are increasingly used in pharmaceutical analysis.
For this compound analysis, LC-MS would be invaluable for confirming the identity of the main peak and for identifying unknown impurities or degradation products. The process involves ionizing the analyte after it elutes from the HPLC column and then separating the ions based on their m/z. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar and charged molecules like this compound.
HRMS instruments like the Q Exactive Orbitrap can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its related substances. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these compounds by fragmenting the parent ion and analyzing the resulting product ions. This level of detail is crucial for structural confirmation and for understanding degradation pathways.
Use of Novel Analytical Tools for Research Data Summarization
The complexity and volume of data generated during analytical method development and validation necessitate efficient tools for data summarization and communication. Novel tools are emerging to help researchers present complex analytical information in a more accessible and standardized format.
One such innovative tool is GLANCE (Graphical Layout Tool for Analytical Chemistry Evaluation) . GLANCE is a template designed to help researchers visually summarize the key aspects of a new analytical method in a structured manner. It breaks down the method into twelve distinct attributes, including novelty, analytes, sample preparation, instrumentation, and validation metrics. By using a concise, graphical layout, GLANCE facilitates easier comparison between different methods and improves the clarity of scientific publications, making the information more accessible to a broader audience, including non-specialists.
In the context of this compound research, a GLANCE summary could provide a quick, at-a-glance overview of a newly developed HPLC or CE method, highlighting its key performance characteristics and applications. Furthermore, the integration of Artificial Intelligence (AI) and machine learning is beginning to transform pharmaceutical analytics by rapidly processing large datasets to optimize methods and predict outcomes, further enhancing the efficiency of drug development.
Future Directions and Emerging Research Avenues for Flutropium
Development of Novel Synthetic Routes for Fluorinated Tropane (B1204802) Analogues
The synthesis of fluorinated tropane analogues, including Flutropium, remains a critical area of research. Developing efficient and selective synthetic routes is essential for producing novel compounds with desired pharmacological profiles. Recent work in tropane chemistry has explored various strategies for introducing fluorine atoms or fluorinated groups into the tropane scaffold.
Studies have reported the synthesis of tropane derivatives containing fluorinated tertiary amino or amide groups, often utilizing one-step nucleophilic aliphatic substitution reactions with corresponding chlorinated precursors for radiolabeling, particularly with fluorine-18 (B77423) for PET imaging applications. nih.govresearchgate.net While some fluorinated tropane derivatives have shown high affinity for targets like the dopamine (B1211576) transporter (DAT), challenges remain in achieving optimal in vivo properties, such as brain uptake, which may necessitate further structural modifications. nih.govresearchgate.net
Research also highlights the development of emergent fluorinated intermediates with high added value in synthesis, focusing on incorporating groups like difluoromethyl (CHF₂), trifluoromethoxy (OCF₃), and pentafluorosulfanyl (SF₅) into organic molecules. anr.fr These efforts aim to create novel molecular building blocks that can lead to agrochemical or pharmacological ingredients with potentially improved biological activity or novel modes of action. anr.fr Stereoselective synthesis of chiral compounds incorporating these fluorinated groups is also an active area. anr.fr
Exploration of Allosteric Modulation Mechanisms at Muscarinic Receptors
Muscarinic acetylcholine (B1216132) receptors (mAChRs), which are targets for some tropane derivatives, are increasingly being investigated for their allosteric modulation sites. Unlike the highly conserved orthosteric binding site where acetylcholine binds, allosteric sites are less conserved among the five mAChR subtypes (M₁-M₅), offering opportunities for developing subtype-selective ligands with potentially reduced off-target effects. rsc.orgpnas.org
Allosteric modulators bind to a site distinct from the orthosteric site and can influence the binding or efficacy of the orthosteric ligand. rsc.orgnih.gov This can result in positive cooperativity (potentiation), negative cooperativity (inhibition), or neutral effects. rsc.orgnih.gov The exploration of allosteric sites, particularly within the extracellular loops and transmembrane domains, is a key focus for discovering selective mAChR ligands. pnas.orgpnas.org
Recent research has identified novel allosteric modulators for mAChRs, including those discovered through virtual screening approaches targeting specific subtypes like M₂. pnas.orgpnas.org These computational methods, combined with experimental validation, are crucial for identifying chemically diverse allosteric ligands. pnas.org Studies on specific allosteric modulators, such as LY2119620 at the M₂ and M₄ receptors, provide insights into how these ligands can alter receptor states and modulate orthosteric agonist binding and function. researchgate.net The development of subtype-selective allosteric modulators for mAChRs is seen as a promising avenue for treating various conditions, including central nervous system disorders, by providing better selectivity and potentially reducing issues like receptor desensitization and down-regulation associated with some orthosteric compounds. rsc.org
Advanced Computational Drug Design for Tropane Scaffolds
Computational drug design plays a significant role in the discovery and optimization of tropane-based compounds. These methods allow for the processing of large datasets, filtering of relevant information, and prediction of molecular interactions and properties. samipubco.commdpi.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are employed to understand binding mechanisms, evaluate pharmacokinetic profiles, and design novel ligands. pnas.orgsamipubco.comresearchgate.net
Computational approaches are essential for analyzing the drug-likeness and therapeutic potential of compounds by examining physicochemical properties, lipophilicity, and solubility. samipubco.com They also facilitate the rational design of new medicines by elucidating binding mechanisms and interaction patterns with target enzymes or receptors. samipubco.com For tropane alkaloids, computational studies have been used to investigate their potential as inhibitors for various targets and to explore structure-activity relationships. samipubco.comnih.gov
The integration of computational methods with experimental studies, such as virtual screening followed by biological evaluation, has proven effective in identifying active compounds and guiding the design of selective ligands. nih.gov Accelerated molecular dynamics simulations can account for receptor flexibility, improving the accuracy of docking studies and the identification of novel allosteric modulators. pnas.org
Fragment-Based Drug Discovery Applied to this compound Derivatives
Fragment-Based Drug Discovery (FBDD) is an increasingly important approach in medicinal chemistry that can be applied to the design of this compound derivatives. FBDD involves screening small molecules (fragments) with low molecular weight and relatively simple structures to identify weak but specific binding interactions with a target protein. rsc.orgnih.gov These fragment hits then serve as starting points for further chemical elaboration and optimization to develop higher-affinity ligands. rsc.orgnih.gov
FBDD offers advantages in exploring a greater proportion of chemical space compared to screening larger molecules. rsc.orgnih.gov While still in its earlier stages for membrane-associated targets like GPCRs, advances in structural biology and biophysical techniques are facilitating the application of FBDD to these important drug targets. rsc.org
Applying FBDD to this compound derivatives would involve screening fragment libraries against the relevant muscarinic receptor subtypes or other potential targets. Identifying fragments that bind to specific sites on the receptor could provide novel starting points for synthesizing this compound analogues with tailored binding profiles and potentially improved selectivity. Research in FBDD has shown success in identifying hits with high ligand efficiency, making them good candidates for subsequent medicinal chemistry efforts. rsc.org Fragment-based screening has also been applied in the context of muscarinic receptors, sometimes in conjunction with computational methods, to unravel the contributions of different molecular moieties to ligand binding and activity. mdpi.comfrontiersin.org
Integration of Omics Technologies in Preclinical Pharmacological Investigations
The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is transforming preclinical pharmacological investigations of potential drug candidates, including tropane-based compounds. mdpi.combiobide.comfrontlinegenomics.com These technologies provide a comprehensive, multi-dimensional view of biological systems, allowing researchers to gain deeper insights into disease mechanisms, drug responses, and potential off-target effects. biobide.comfrontiersin.org
In the context of preclinical studies, omics technologies can aid in target identification and validation, understanding the molecular mechanisms of drug action, evaluating drug safety and toxicity, and identifying biomarkers that can predict drug efficacy or adverse reactions. biobide.comfrontlinegenomics.comfrontiersin.org For tropane alkaloids, multi-omics approaches can help elucidate how these compounds interact with biological pathways and networks at a molecular level. frontiersin.org
The application of omics technologies can involve analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics) in response to treatment with this compound or its analogues. mdpi.combiobide.com This can reveal the downstream effects of receptor binding and provide a more complete picture of the compound's pharmacological activity and potential liabilities. Integrating data from different omics layers can help to build comprehensive biological atlases and elucidate complex regulatory relationships. frontiersin.org This is particularly valuable in understanding the network-based mechanisms underlying drug resistance or variable responses. frontiersin.org
Development of this compound-Based Molecular Probes for Receptor Studies
The development of this compound-based molecular probes is an important avenue for advancing the understanding of muscarinic receptor function and distribution. Molecular probes are ligands that are modified with a reporter group (such as a fluorescent tag, radioisotope, or affinity label) to enable the detection, visualization, and characterization of their target receptors in biological systems. nih.govacs.org
Developing this compound-based probes would allow for detailed real-time pharmacological investigations of its interaction with specific muscarinic receptor subtypes in vitro and potentially in vivo. acs.org These probes can be used in various techniques, including binding assays, imaging studies (e.g., fluorescence microscopy, PET), and affinity purification experiments, to determine receptor localization, density, and conformational changes upon ligand binding. nih.gov
Functionalized congeners of known receptor ligands, including muscarinic antagonists, have been developed as molecular probes by attaching various reporter groups via a linker. nih.gov These probes often retain high affinity for their target receptors despite the addition of the reporter group. nih.gov For muscarinic receptors, probes have been developed based on selective antagonists, enabling the characterization of receptor subtypes in different tissues. nih.govahajournals.org Creating this compound-based molecular probes would provide valuable tools for researchers to study the specific interactions of this fluorinated tropane analogue with muscarinic receptors, contributing to a better understanding of its pharmacological profile and potential therapeutic applications.
Q & A
Q. What frameworks ensure ethical rigor in this compound’s animal efficacy studies?
Q. How can researchers enhance reproducibility in this compound’s cellular assays?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media batches) using SOPs. Share raw data and analysis pipelines via repositories like Zenodo. Use blinded analysis and independent replication labs to confirm critical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
